

levels of N-Nitrosoanatabine in e-cigarette liquids and aerosols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Nitrosoanatabine**

Cat. No.: **B566116**

[Get Quote](#)

A comparative analysis of **N-Nitrosoanatabine** (NAT) levels in electronic cigarette (e-cigarette) liquids and their corresponding aerosols reveals that while this tobacco-specific nitrosamine (TSNA) is often present at very low or undetectable levels, it can be transferred from the liquid to the aerosol upon vaping. Studies utilizing sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been crucial in quantifying these trace amounts.

N-Nitrosoanatabine, along with other TSNA^s such as N-nitrosonornicotine (NNN), N-nitrosoanabasine (NAB), and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), are potent carcinogens found in tobacco products.^[1] Their presence in e-cigarette products, even at low concentrations, warrants careful monitoring and risk assessment. The levels of these compounds can vary depending on the purity of the nicotine used in the e-liquids, as TSNA^s are often contaminants from the tobacco plant.^{[2][3]}

Comparison of N-Nitrosoanatabine Levels

Quantitative analysis of NAT in commercially available e-cigarette liquids often shows levels below the limit of detection (LOD) or limit of quantification (LOQ) of the analytical methods employed. For instance, in one study, NAT was not detected in three different commercial e-liquids, with the LOD for the liquid analysis being 4.6 ng/g.^[2] Similarly, another study reported NAT concentrations below the detection limit of 3.71 ng/mL in six commercial e-cigarette solutions.^{[4][5]}

To investigate the transfer of TSNAs from liquid to aerosol, one study used a "spiked" sample, where a known amount of TSNAs was added to a commercial e-liquid. In this spiked sample, the NAT concentration was 53.9 ng/g.[2][6] Analysis of the aerosol generated from this spiked liquid confirmed the presence of NAT, indicating that if present in the e-liquid, NAT is readily delivered to the aerosol.[2][6]

A study investigating the formation of TSNAs found that in the presence of nitrite and the precursor alkaloid anatabine, NAT could form in e-liquids over time.[7] This suggests that the presence of precursors and certain storage conditions could potentially lead to the formation of NAT in e-cigarette products.

The following table summarizes the levels of **N-Nitrosoanatabine** and other major TSNAs in e-cigarette liquids as reported in various studies.

Table 1: Levels of Tobacco-Specific Nitrosamines (TSNAs) in E-Cigarette Liquids (ng/g or ng/mL)

Sample Description	N-Nitrosoanatabine (NAT)	N-Nitrosonornicotine (NNN)	N-Nitrosoanabasine (NAB)	4-(methylNitrosamino)-1-(3-pyridyl)-1-butanone (NNK)	Reference
Commercial E-Liquid 1 (18 mg/mL nicotine)	ND	7.7	1.5	ND	[2]
Commercial E-Liquid 2 (18 mg/mL nicotine)	ND	ND	2.3	ND	[2]
Commercial E-Liquid 3 (18 mg/mL nicotine)	ND	ND	1.2	ND	[2]
Spiked E-Liquid Sample	53.9	46.9	45.6	42.0	[2]
6 Commercial E-Cigarette Solutions	< 3.71 ng/mL (LOD)	< 4.40 ng/mL (LOD)	< 3.28 ng/mL (LOD)	< 4.47 ng/mL (LOD)	[4][5]
105 Replacement E-Liquids (Korean Market)	0.09–62.19 µg/L	0.34–60.08 µg/L	0.11–11.11 µg/L	0.22–9.84 µg/L	[8]

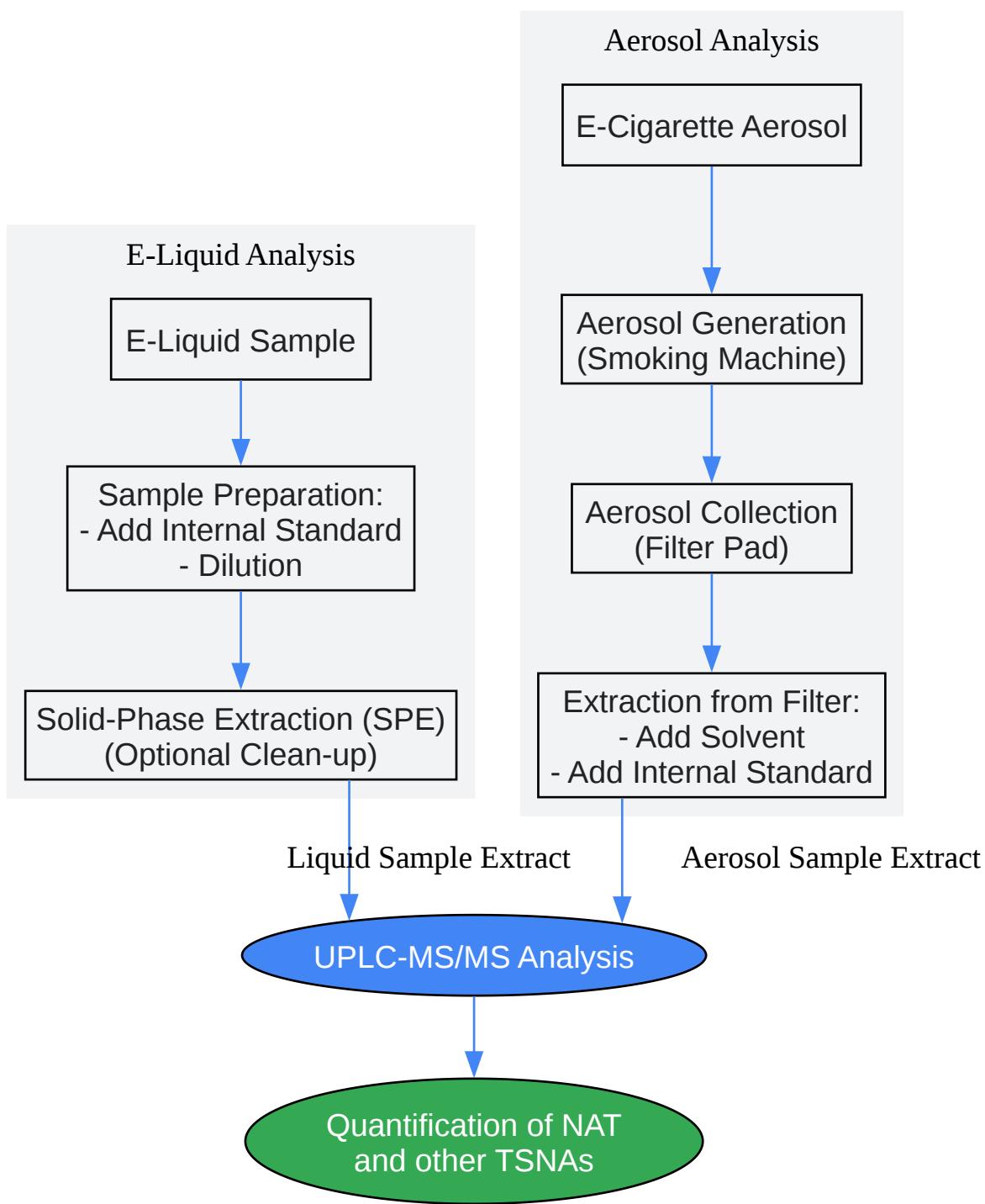
*ND: Not Detected. LOD values for the first study were 4.6 ng/g for NAT, 7.7 ng/g for NNN, 1.5 ng/g for NAB, and 3.7 ng/g for NNK.[2]

Experimental Protocols

The standard methodology for the quantification of TSNAs in e-cigarette liquids and aerosols involves sophisticated analytical techniques to ensure accuracy and precision at trace levels.

Sample Preparation and Extraction

E-Liquid Analysis: A measured amount of the e-liquid is mixed with an internal standard solution containing isotopically labeled versions of the target TSNAs. This mixture is then diluted with a suitable solvent, such as water or an ammonium acetate solution.^{[2][4]} The samples may then undergo a clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components before analysis.^{[8][9]}


Aerosol Collection and Extraction: E-cigarette aerosol is generated using a smoking machine with controlled puff duration, volume, and interval.^[2] The aerosol is then trapped on a filter pad, such as a Cambridge filter pad (CFP) or a quartz wool (QW) filter.^{[4][5]} The collected aerosol on the filter is then extracted with a solvent, and an internal standard is added.

Instrumental Analysis

The prepared samples are analyzed using ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).^{[2][9]} This technique allows for the separation of the different TSNAs and their highly sensitive and selective detection. The mass spectrometer is operated in the positive ion mode with electrospray ionization (ESI+).^[5] Quantification is achieved by comparing the signal of the native TSNAs to their corresponding isotopically labeled internal standards.

Experimental Workflow Diagram

The following diagram illustrates the typical experimental workflow for the analysis of **N-Nitrosoanatabine** and other TSNAs in e-cigarette liquids and aerosols.

[Click to download full resolution via product page](#)

Caption: Workflow for TSNA analysis in e-liquids and aerosols.

In conclusion, while **N-Nitrosoanatabine** is generally found at very low or non-detectable levels in commercial e-cigarette liquids, the potential for its presence and transfer to the aerosol

exists. The methodologies for its detection are robust, relying on sensitive UPLC-MS/MS techniques. The presence of TSNAs in e-cigarette products is a critical area of research for assessing their potential health risks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. vplusx.com [vplusx.com]
- 2. Tobacco-Specific Nitrosamines in Electronic Cigarettes: Comparison between Liquid and Aerosol Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tobaccocontrol.bmj.com [tobaccocontrol.bmj.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Tobacco-Specific Nitrosamines in Electronic Cigarettes: Comparison between Liquid and Aerosol Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of Nitrite on Formation of Tobacco-Specific Nitrosamines in Electronic Cigarette Liquids and Aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [levels of N-Nitrosoanatabine in e-cigarette liquids and aerosols]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b566116#levels-of-n-nitrosoanatabine-in-e-cigarette-liquids-and-aerosols>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com